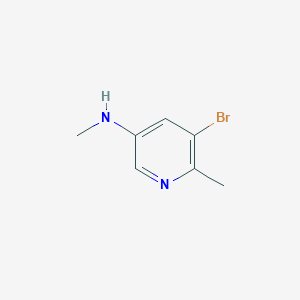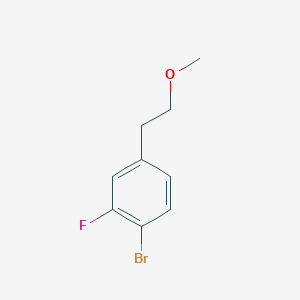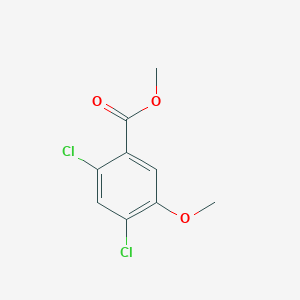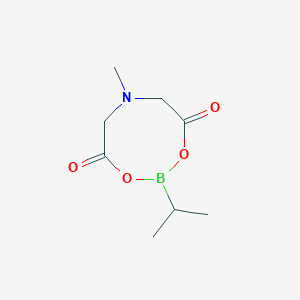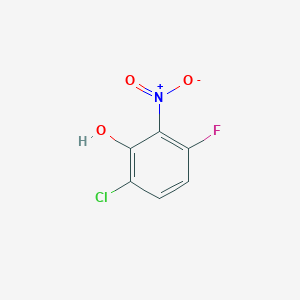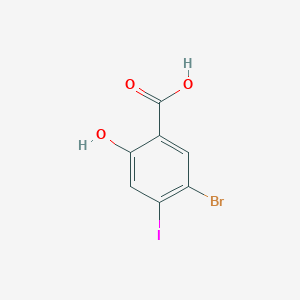
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromine atom at the second position and a 2,2-difluoroethoxy group at the third position on the benzene ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde typically involves the introduction of the bromine and difluoroethoxy groups onto a benzaldehyde precursor. One common method involves the bromination of 3-(2,2-difluoroethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in substitution reactions with electrophiles, leading to the formation of substituted benzaldehydes.
Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as Grignard reagents, to form secondary alcohols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substituted Benzaldehydes: Formed through electrophilic aromatic substitution.
Secondary Alcohols: Formed through nucleophilic addition to the aldehyde group.
Carboxylic Acids and Primary Alcohols: Formed through oxidation and reduction of the aldehyde group, respectively.
科学研究应用
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or allosteric sites of the enzyme. The presence of the bromine and difluoroethoxy groups can enhance its binding affinity and specificity for certain molecular targets. In medicinal chemistry, its mechanism of action may involve the disruption of cellular processes in pathogenic organisms, leading to their inhibition or death.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 3-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
Uniqueness
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is unique due to the specific positioning of the bromine and difluoroethoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The difluoroethoxy group, in particular, can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.
属性
IUPAC Name |
2-bromo-3-(2,2-difluoroethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-9-6(4-13)2-1-3-7(9)14-5-8(11)12/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHERWPJVWWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate 1,1-dioxide](/img/structure/B8123090.png)

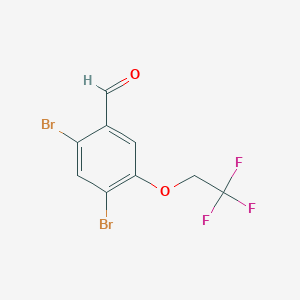
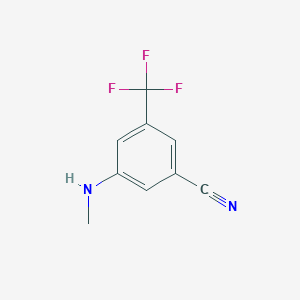
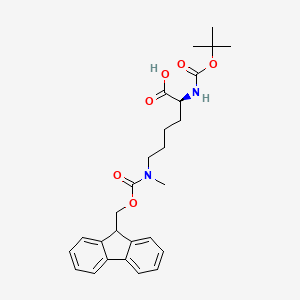
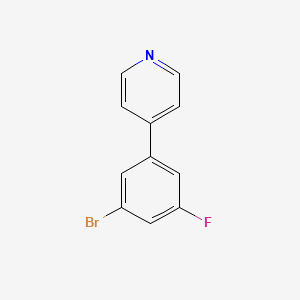
![[2-(2-Cyclopropylmethyl-4-iodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8123123.png)
![(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B8123131.png)
